

Technical Guide: Furagin-13C3 for Research Applications

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Compound of Interest

Compound Name: *Furagin-13C3*

Cat. No.: *B15554508*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the procurement and application of **Furagin-13C3**, a stable isotope-labeled analog of the antibacterial agent Furagin. This document is intended to serve as a core resource for researchers utilizing **Furagin-13C3** in experimental settings, particularly in bioanalytical and pharmacological studies.

Supplier and Purchasing Information

Furagin-13C3 is available from several specialized chemical suppliers. It is primarily intended for research use only and may be offered on a custom synthesis basis. Below is a summary of information from various suppliers.

Supplier	Catalog Number	Chemical Name	Molecular Formula	Molecular Weight (g/mol)	CAS Number	Notes
Simson Pharma Limited	F1090001	1-((3-(5-nitrofuranyl)allylidene)amino)imidazolidine-2,4-dione-2,4,5- ¹³ C ₃	C ₇ ¹³ C ₃ H ₈ N ₄ O ₅	267.17	Not Available	Custom synthesis, Certificate of Analysis provided. [1] [2]
LGC Standards	TRC-F863002	1-[[3-(5-Nitro-2-furanyl)-2-propen-1-ylidene]amino]-2,4-imidazolidinedione- ¹³ C ₃	C ₇ ¹³ C ₃ H ₈ N ₄ O ₅	267.17	Not Available	Sold as a neat product. [3]
MedChem Express	HY-W748430	Furazidine- ¹³ C ₃	C ₇ ¹³ C ₃ H ₈ N ₄ O ₅	267.17	Not Available	Distributed by BIOZOL; described as ¹³ C-labeled Furagin. [4] [5]
Pharmaffiliates	PA STI 089066	Furagin- ¹³ C ₃	C ₇ ¹³ C ₃ H ₈ N ₄ O ₅	267.17	Not Available	Listed under Furazidin impurities and stable isotopes. [6]

Technical Data

Furagin is a nitrofuran antibiotic effective against a range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial DNA synthesis.[7] Recent research has also identified Furagin and its derivatives as selective inhibitors of human carbonic anhydrase (CA) isoforms, particularly the cancer-associated CA IX and XII.[8]

The $^{13}\text{C}_3$ -labeled variant, **Furagin-13C3**, serves as an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), due to its chemical identity with the unlabeled analyte, which allows for correction of matrix effects and procedural variability.

Carbonic Anhydrase Inhibition

The inhibitory activity of Furagin against various human carbonic anhydrase isoforms is presented below. This data highlights its potential for repurposing as an anti-cancer agent.

Carbonic Anhydrase Isoform	Inhibition Constant (K_i)
hCA I	>10,000 nM
hCA II	9,600 nM
hCA IX	260 nM
hCA XII	57 nM

Data sourced from Pustenko A, et al. (2020).[8]

Experimental Protocols

Bioanalytical Method for Quantification of Furagin in Human Plasma using LC-MS/MS with Furagin-13C3 as an Internal Standard

This protocol is adapted from established methods for similar nitrofuran compounds and represents a robust approach for pharmacokinetic studies.

Objective: To accurately quantify the concentration of Furagin in human plasma samples.

Materials:

- Furagin analytical standard
- **Furagin-13C3** (Internal Standard, IS)
- HPLC-grade methanol and acetonitrile
- Ammonium acetate
- Deionized water
- Human plasma (blank)
- Solid Phase Extraction (SPE) cartridges (e.g., Strata-X)

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with a Turbo Ion Spray source
- Analytical column (e.g., BDS Hypersil C18, 100 mm × 4.6 mm, 5 µm)

Procedure:

- Preparation of Stock and Working Solutions:
 - Prepare stock solutions of Furagin and **Furagin-13C3** in methanol (e.g., 1 mg/mL).
 - Prepare working solutions by serial dilution of the stock solutions to create calibration standards (e.g., ranging from 5 to 1500 ng/mL) and a fixed concentration of the internal standard (e.g., 100 ng/mL).
- Sample Preparation (Solid Phase Extraction):
 - Condition the SPE cartridges with methanol followed by deionized water.

- To 100 μ L of plasma sample, add the internal standard solution (**Furagin-13C3**).
- Load the plasma sample onto the conditioned SPE cartridge.
- Wash the cartridge with deionized water to remove interferences.
- Elute the analyte and internal standard with an appropriate solvent (e.g., acetonitrile/water mixture).
- Transfer the eluent to an autosampler vial for analysis.
- LC-MS/MS Analysis:
 - Chromatographic Conditions:
 - Mobile Phase: An isocratic or gradient mixture of ammonium acetate buffer and an organic solvent like methanol or acetonitrile.
 - Flow Rate: Adjusted for optimal separation on the chosen column.
 - Injection Volume: 5 μ L.
 - Mass Spectrometric Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for nitrofurans compounds.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - Monitor the precursor-to-product ion transitions for both Furagin and **Furagin-13C3**. The mass difference of 3 Da for **Furagin-13C3** will allow for their distinct detection.
- Quantification:
 - Construct a calibration curve by plotting the peak area ratio of Furagin to **Furagin-13C3** against the concentration of the calibration standards.
 - Determine the concentration of Furagin in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

Synthesis of Furagin Derivatives

This protocol is based on the methods described by Pustenko et al. for the synthesis of Schiff base derivatives of 1-aminohydantoin.

Objective: To synthesize derivatives of Furagin for structure-activity relationship studies.

Materials:

- 1-aminoimidazolidine-2,4-dione hydrochloride
- Various aldehydes (e.g., 3-(5-nitro-2-furyl)acrolein for Furagin synthesis)
- Ethanol

Procedure:

- Dissolve 1-aminoimidazolidine-2,4-dione hydrochloride (1.0 equivalent) in ethanol.
- Add the desired aldehyde (1.05 equivalents) to the solution.
- Stir the resulting mixture at room temperature overnight.
- Remove the solvent under vacuum.
- Recrystallize the crude product from ethanol to yield the purified derivative.
- Characterize the final product using techniques such as ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS).

Carbonic Anhydrase Inhibition Assay

This colorimetric assay measures the esterase activity of carbonic anhydrase and its inhibition by compounds like Furagin.

Objective: To determine the inhibitory potency (K_i) of Furagin and its derivatives against different carbonic anhydrase isoforms.

Materials:

- Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
- Tris-HCl buffer (pH 7.5)
- 4-nitrophenyl acetate (p-NPA) as the substrate
- Furagin or its derivative (inhibitor)
- DMSO (for dissolving inhibitor)
- 96-well microplate
- Spectrophotometer

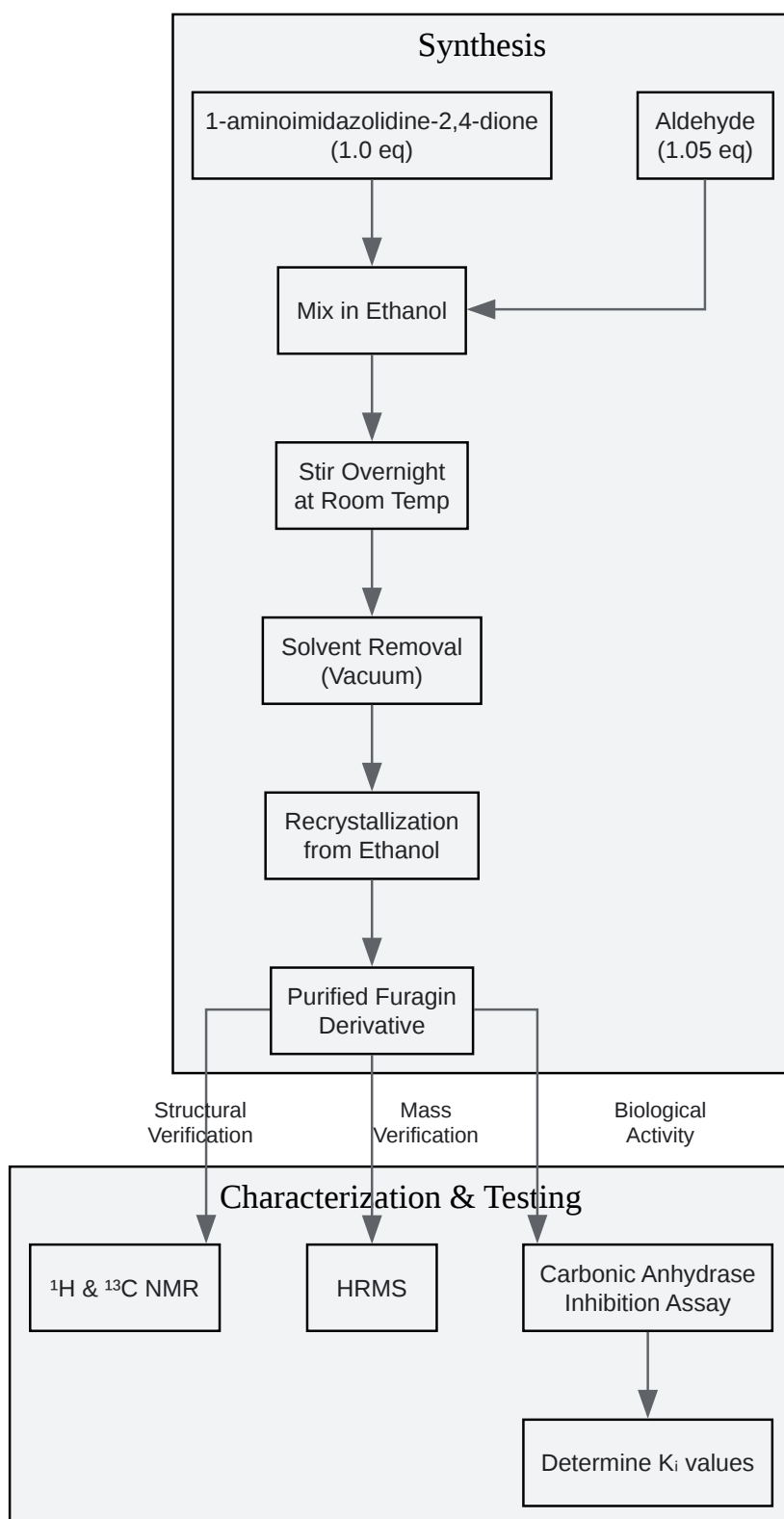
Procedure:

- Preparation:
 - Prepare a stock solution of the inhibitor in DMSO. Perform serial dilutions to obtain a range of concentrations.
 - Prepare a solution of the CA enzyme in Tris-HCl buffer.
 - Prepare a fresh solution of p-NPA in a solvent like acetonitrile or DMSO.
- Assay Execution:
 - In a 96-well plate, add the assay buffer, the inhibitor solution at various concentrations (or DMSO for control), and the enzyme solution.
 - Incubate the enzyme and inhibitor together for a short period.
 - Initiate the reaction by adding the p-NPA substrate solution to all wells.
- Measurement and Analysis:
 - Immediately measure the increase in absorbance at approximately 400 nm over time. This corresponds to the formation of the yellow product, 4-nitrophenol.

- Calculate the rate of reaction for each inhibitor concentration.
- Determine the IC_{50} value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
- Convert the IC_{50} value to the inhibition constant (K_i) using the Cheng-Prusoff equation.

Visualizations

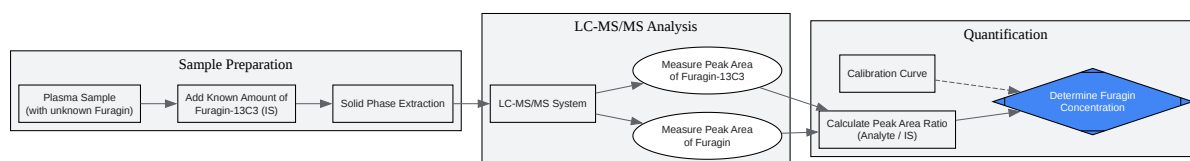
Experimental Workflow for Synthesis and Analysis of Furagin Derivatives



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Caption: Workflow for the synthesis and characterization of Furagin derivatives.

Logical Relationship for Bioanalytical Quantification



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Caption: Logic flow for quantifying Furagin using an internal standard (IS).

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